molecular formula C15H19NO4 B3092436 (3R,6S)-1-((Benzyloxy)carbonyl)-6-methylpiperidine-3-carboxylic acid CAS No. 1227917-61-4

(3R,6S)-1-((Benzyloxy)carbonyl)-6-methylpiperidine-3-carboxylic acid

Cat. No. B3092436
CAS RN: 1227917-61-4
M. Wt: 277.31 g/mol
InChI Key: WHBWAWHXIPKUMC-WCQYABFASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3R,6S)-1-((Benzyloxy)carbonyl)-6-methylpiperidine-3-carboxylic acid, commonly referred to as (3R,6S)-1-BCMPCA, is a synthetic compound with a wide range of applications in the fields of medicine, biochemistry, and pharmacology. It is used as a reagent in the synthesis of various compounds and drugs, and it has been studied for its potential to act as a therapeutic agent in the treatment of various diseases.

Scientific Research Applications

Synthesis and Evaluation in Folate Metabolism

N-[4-[[(Benzyloxy)carbonyl]methylamino]benzoyl]-L-glutamic acid alpha-benzyl ester and gamma-benzyl ester played crucial roles as intermediates in the synthesis of methotrexate (MTX) derivatives, aiming to explore the contributions of the alpha- and gamma-carboxyl groups of the glutamate moiety in binding to dihydrofolate reductase. This research revealed the significant role of the alpha-carboxyl group in MTX's binding efficiency, contributing to the development of MTX derivatives with potential enhanced efficacy against tumor cells and leukemia (Piper, Montgomery, Sirotnak, & Chello, 1982).

Carboxylic Acid Derivatives as Lewis Bases

Studies on carboxylic acids, including derivatives similar to (3R,6S)-1-((Benzyloxy)carbonyl)-6-methylpiperidine-3-carboxylic acid, interacting with B(C6F5)3 demonstrated the formation of 1:1 adducts. These adducts, characterized through spectroscopic methods, revealed insights into the acidic nature and potential reactivity of these carboxylic acids, shedding light on their utility in synthesizing complex organometallic frameworks with potential applications in catalysis and material science (Mitu & Baird, 2006).

properties

IUPAC Name

(3R,6S)-6-methyl-1-phenylmethoxycarbonylpiperidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO4/c1-11-7-8-13(14(17)18)9-16(11)15(19)20-10-12-5-3-2-4-6-12/h2-6,11,13H,7-10H2,1H3,(H,17,18)/t11-,13+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHBWAWHXIPKUMC-WCQYABFASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CN1C(=O)OCC2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CC[C@H](CN1C(=O)OCC2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001182362
Record name 1-(Phenylmethyl) (3R,6S)-6-methyl-1,3-piperidinedicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001182362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3R,6S)-1-((Benzyloxy)carbonyl)-6-methylpiperidine-3-carboxylic acid

CAS RN

1227917-61-4
Record name 1-(Phenylmethyl) (3R,6S)-6-methyl-1,3-piperidinedicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1227917-61-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Phenylmethyl) (3R,6S)-6-methyl-1,3-piperidinedicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001182362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3R,6S)-1-((Benzyloxy)carbonyl)-6-methylpiperidine-3-carboxylic acid
Reactant of Route 2
(3R,6S)-1-((Benzyloxy)carbonyl)-6-methylpiperidine-3-carboxylic acid
Reactant of Route 3
Reactant of Route 3
(3R,6S)-1-((Benzyloxy)carbonyl)-6-methylpiperidine-3-carboxylic acid
Reactant of Route 4
Reactant of Route 4
(3R,6S)-1-((Benzyloxy)carbonyl)-6-methylpiperidine-3-carboxylic acid
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
(3R,6S)-1-((Benzyloxy)carbonyl)-6-methylpiperidine-3-carboxylic acid
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
(3R,6S)-1-((Benzyloxy)carbonyl)-6-methylpiperidine-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.